tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate
Brand Name: Vulcanchem
CAS No.: 145106-46-3
VCID: VC21145407
InChI: InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCCC1=O
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate

CAS No.: 145106-46-3

Cat. No.: VC21145407

Molecular Formula: C10H17NO3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate - 145106-46-3

CAS No. 145106-46-3
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
IUPAC Name tert-butyl N-[(1S)-2-oxocyclopentyl]carbamate
Standard InChI InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7H,4-6H2,1-3H3,(H,11,13)/t7-/m0/s1
Standard InChI Key UXSQXOIYRVCHBS-ZETCQYMHSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CCCC1=O
SMILES CC(C)(C)OC(=O)NC1CCCC1=O
Canonical SMILES CC(C)(C)OC(=O)NC1CCCC1=O

Chemical Identity and Structure

tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate is an organic compound classified as a carbamate ester. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclopentyl ring containing a ketone functional group at the 2-position. The compound's distinctive stereochemistry—specifically the S-configuration at the cyclopentyl carbon connected to the carbamate group—is a defining characteristic that influences its chemical behavior and potential applications.

The compound is characterized by several key structural elements that contribute to its reactivity and properties:

  • A five-membered cyclopentyl ring with a ketone functionality at the 2-position

  • A carbamate group (-NH-COO-) attached to the cyclopentyl ring

  • A tert-butyl group connected to the oxygen of the carbamate

  • S-configuration at the stereocenter connecting the cyclopentyl ring to the carbamate group

This specific arrangement of atoms and functional groups gives the compound its unique chemical identity and reactivity profile. The presence of both a ketone and a carbamate group in proximity to each other creates a reactive center that can participate in various chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate are summarized in the following table:

PropertyValue
CAS Number145106-46-3
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
IUPAC Nametert-butyl N-[(1S)-2-oxocyclopentyl]carbamate
ClassificationCarbamate ester
StereochemistryS-configuration
State at Room TemperatureSolid (expected based on similar compounds)

The compound contains several functional groups that contribute to its chemical reactivity. The ketone group can participate in nucleophilic addition reactions, while the carbamate group can engage in various transformations typical of carbamates, including hydrolysis under appropriate conditions. The tert-butyl group provides steric bulk that can influence reaction pathways and protect the carbamate functionality under certain conditions.

Synthesis and Preparation Methods

The synthesis of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate typically follows a well-defined synthetic route involving the reaction of tert-butyl carbamate with (1S)-2-oxocyclopentanone. This approach requires careful control of reaction conditions to maintain the stereochemical integrity of the product.

Laboratory Synthesis

A typical laboratory synthesis procedure involves the following key steps:

  • Preparation of the reaction medium, typically using an appropriate solvent system

  • Addition of a base such as sodium hydride or potassium carbonate to deprotonate the tert-butyl carbamate

  • Controlled addition of (1S)-2-oxocyclopentanone to the reaction mixture

  • Nucleophilic addition of the deprotonated carbamate to the carbonyl group of the cyclopentanone derivative

  • Appropriate workup procedures to isolate the crude product

  • Purification steps, typically involving chromatography or recrystallization, to obtain the pure compound

The base plays a critical role in this synthesis by activating the tert-butyl carbamate for nucleophilic addition. The choice of base, solvent, temperature, and reaction time can significantly influence both the yield and stereoselectivity of the reaction.

Industrial Production Considerations

For larger-scale production, the synthesis methods may be adapted to industrial settings using techniques such as continuous flow reactors and automated systems. These approaches offer several advantages:

  • Improved control over reaction parameters

  • Enhanced heat transfer and mixing

  • Potential for continuous processing

  • Better scalability and reproducibility

  • Reduced solvent usage and waste generation

Structural Characteristics and Reactivity

The structure of tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate features several reactive sites that define its chemical behavior. Understanding these structural elements is essential for predicting the compound's reactivity and applications.

Key Functional Groups

The compound contains three main functional groups that contribute to its chemical behavior:

  • Ketone group: The carbonyl functionality in the cyclopentyl ring is electrophilic and can participate in nucleophilic addition reactions. It also influences the acidity of adjacent protons.

  • Carbamate group: The -NH-COO- functionality serves as both a hydrogen bond donor (NH) and acceptor (C=O). The carbamate nitrogen can act as a nucleophile under certain conditions.

  • tert-Butyl group: This bulky alkyl substituent provides steric protection to the carbamate oxygen and can be cleaved under acidic conditions, making it useful as a protecting group in synthetic sequences.

Stereochemistry

The S-configuration at the cyclopentyl carbon connected to the carbamate group is a critical feature of this compound. This stereocenter creates a specific three-dimensional arrangement that can influence:

  • The compound's interaction with other chiral molecules or environments

  • Its reactivity in stereoselective transformations

  • Its potential applications in asymmetric synthesis

  • Its possible biological activity profiles

The maintenance of this stereochemistry during synthesis and subsequent reactions is often essential for the compound's intended applications.

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